molecular formula C20H19FN2O3S2 B2873004 3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide CAS No. 1251615-45-8

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide

Cat. No.: B2873004
CAS No.: 1251615-45-8
M. Wt: 418.5
InChI Key: QJEMZPITGOCVER-UHFFFAOYSA-N
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Description

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Thiophene Core: The thiophene core can be synthesized through a series of reactions involving the cyclization of suitable precursors.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with N-ethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Fluorobenzyl Group: The final step involves the reaction of the intermediate with 2-fluorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonamide or carboxamide groups.

    Substitution: Substituted derivatives at the fluorobenzyl position.

Scientific Research Applications

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-methylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide
  • 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide
  • 3-(N-ethylphenylsulfonamido)-N-(2-chlorobenzyl)thiophene-2-carboxamide

Uniqueness

3-(N-ethylphenylsulfonamido)-N-(2-fluorobenzyl)thiophene-2-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-2-23(28(25,26)16-9-4-3-5-10-16)18-12-13-27-19(18)20(24)22-14-15-8-6-7-11-17(15)21/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMZPITGOCVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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